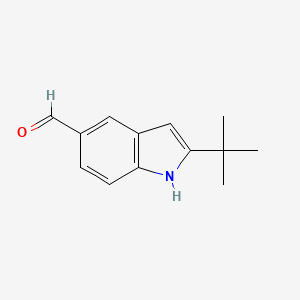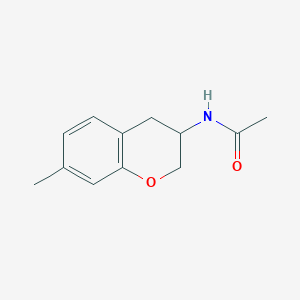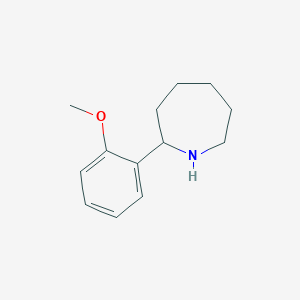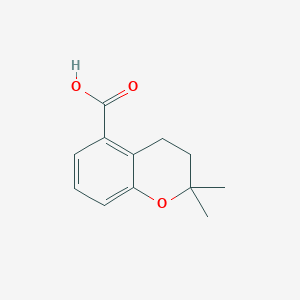
2-(tert-Butyl)-1H-indole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butyl)-1H-indole-5-carbaldehyde is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The presence of the tert-butyl group and the carbaldehyde functional group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-1H-indole-5-carbaldehyde typically involves the formylation of 2-(tert-butyl)-1H-indole. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions and yields the desired aldehyde product.
Industrial Production Methods
Industrial production of this compound may involve large-scale formylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(tert-Butyl)-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 2-(tert-Butyl)-1H-indole-5-carboxylic acid.
Reduction: 2-(tert-Butyl)-1H-indole-5-methanol.
Substitution: Various substituted indole derivatives, depending on the specific electrophile used.
Applications De Recherche Scientifique
2-(tert-Butyl)-1H-indole-5-carbaldehyde has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: It is used in the study of indole-based biological pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(tert-Butyl)-1H-indole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their activity. The indole ring can also participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(tert-Butyl)-1H-indole-3-carbaldehyde
- 2-(tert-Butyl)-1H-indole-5-carboxylic acid
- 2-(tert-Butyl)-1H-indole-5-methanol
Uniqueness
2-(tert-Butyl)-1H-indole-5-carbaldehyde is unique due to the specific positioning of the tert-butyl group and the aldehyde functional group on the indole ring. This unique structure imparts distinct reactivity and biological activity compared to other indole derivatives. The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s chemical behavior and interactions with biological targets.
Propriétés
Formule moléculaire |
C13H15NO |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
2-tert-butyl-1H-indole-5-carbaldehyde |
InChI |
InChI=1S/C13H15NO/c1-13(2,3)12-7-10-6-9(8-15)4-5-11(10)14-12/h4-8,14H,1-3H3 |
Clé InChI |
HBGQEFFZKQCRMX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(N1)C=CC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11895617.png)


![5H-1,3-Dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione](/img/structure/B11895638.png)

![Methyl 1,2-dimethyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11895654.png)
![2'-Ethynyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11895657.png)

![3-Nitroimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B11895660.png)



![7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B11895701.png)
